molecular formula C7H14ClF2N B2370623 3,3-Difluorocycloheptan-1-amine hydrochloride CAS No. 2309467-49-8

3,3-Difluorocycloheptan-1-amine hydrochloride

Cat. No.: B2370623
CAS No.: 2309467-49-8
M. Wt: 185.64
InChI Key: WBLTUEWRFPMTPQ-UHFFFAOYSA-N
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Description

3,3-Difluorocycloheptan-1-amine hydrochloride is an organic compound that belongs to the class of cycloalkylamines. It is characterized by the presence of two fluorine atoms attached to the third carbon of a seven-membered cycloheptane ring, with an amine group at the first carbon. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluorocycloheptan-1-amine hydrochloride typically involves the fluorination of cycloheptanone followed by reductive amination. The process can be summarized as follows:

    Fluorination: Cycloheptanone is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms at the desired positions.

    Reductive Amination: The resulting 3,3-difluorocycloheptanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to form the amine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Fluorination: Using large-scale fluorination reactors to handle the exothermic nature of the reaction.

    Continuous Reductive Amination: Employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorocycloheptan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Can be reduced to form more saturated amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,3-difluorocycloheptanone or 3,3-difluorocycloheptanoic acid.

    Reduction: Formation of more saturated amines like 3,3-difluorocycloheptan-1-amine.

    Substitution: Formation of azides or thiol-substituted cycloheptanes.

Scientific Research Applications

3,3-Difluorocycloheptan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3,3-Difluorocycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluorocycloheptan-1-amine;hydrochloride
  • 3,3-Difluorocyclobutanamine hydrochloride
  • 3,3-Difluoro-1-Methylcyclobutanamine hydrochloride

Uniqueness

3,3-Difluorocycloheptan-1-amine hydrochloride is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties compared to smaller ring analogs

Properties

IUPAC Name

3,3-difluorocycloheptan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N.ClH/c8-7(9)4-2-1-3-6(10)5-7;/h6H,1-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLTUEWRFPMTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC(C1)N)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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